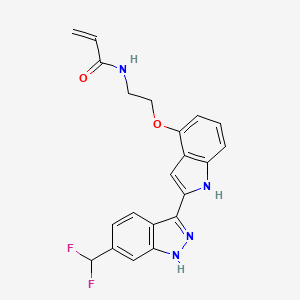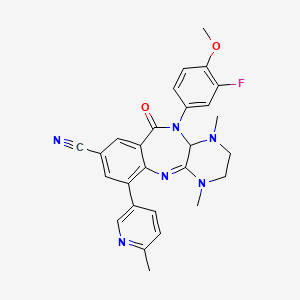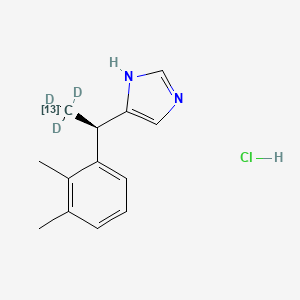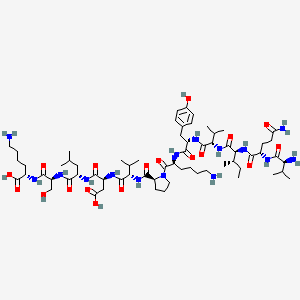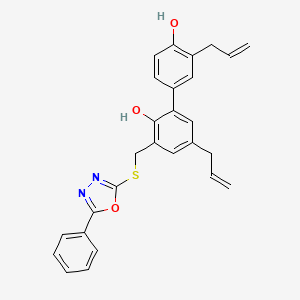
SARS-CoV-2-IN-22
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SARS-CoV-2-IN-22 is a compound that has garnered significant attention due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for the COVID-19 pandemic. This compound is part of a broader class of inhibitors designed to target specific viral proteins, thereby impeding the virus’s ability to replicate and spread within the host.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-22 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route often starts with the selection of appropriate starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, oxidation, and reduction reactions. These steps are carried out under specific conditions, including controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to maximize efficiency and cost-effectiveness. This involves scaling up the reaction processes, employing continuous flow reactors, and utilizing advanced purification techniques such as chromatography and crystallization. The industrial production methods are designed to meet stringent regulatory standards, ensuring the compound’s safety and efficacy for potential therapeutic use.
化学反応の分析
Types of Reactions
SARS-CoV-2-IN-22 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
科学的研究の応用
SARS-CoV-2-IN-22 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is used to investigate the molecular interactions between the compound and viral proteins, providing insights into its inhibitory effects. In medicine, this compound is being explored as a potential therapeutic agent for treating COVID-19, with studies focusing on its efficacy, safety, and pharmacokinetics. In industry, the compound is used in the development of diagnostic tools and antiviral therapies, contributing to the broader efforts to combat the COVID-19 pandemic.
作用機序
The mechanism of action of SARS-CoV-2-IN-22 involves its interaction with specific viral proteins, such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). By binding to the active sites of these proteins, this compound inhibits their enzymatic activities, thereby blocking viral replication and transcription. This inhibition prevents the virus from producing new viral particles, effectively reducing the viral load in the host and mitigating the severity of the infection.
類似化合物との比較
Similar Compounds
Several compounds are similar to SARS-CoV-2-IN-22 in terms of their structure and mechanism of action. These include:
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Nirmatrelvir: A protease inhibitor that targets the main protease of SARS-CoV-2.
Molnupiravir: An antiviral drug that induces lethal mutagenesis in the viral RNA.
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure, which allows for a more potent and selective inhibition of viral proteins. Additionally, this compound has shown promising results in preclinical studies, demonstrating a higher efficacy and lower toxicity compared to other antiviral agents.
特性
分子式 |
C27H24N2O3S |
|---|---|
分子量 |
456.6 g/mol |
IUPAC名 |
2-(4-hydroxy-3-prop-2-enylphenyl)-6-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-4-prop-2-enylphenol |
InChI |
InChI=1S/C27H24N2O3S/c1-3-8-18-14-22(17-33-27-29-28-26(32-27)19-10-6-5-7-11-19)25(31)23(15-18)20-12-13-24(30)21(16-20)9-4-2/h3-7,10-16,30-31H,1-2,8-9,17H2 |
InChIキー |
HXHMATGOZPTKHP-UHFFFAOYSA-N |
正規SMILES |
C=CCC1=CC(=C(C(=C1)C2=CC(=C(C=C2)O)CC=C)O)CSC3=NN=C(O3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


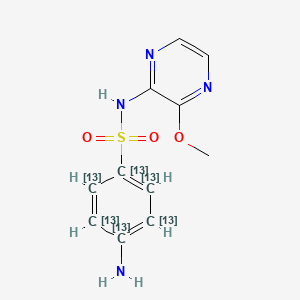
![sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl](15N)amino](1,2-13C2)ethanesulfonate](/img/structure/B12409915.png)
![9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409932.png)
![1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12409934.png)
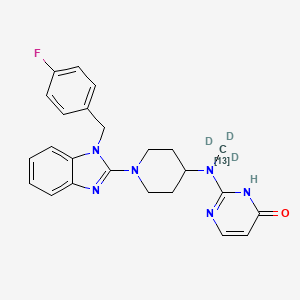


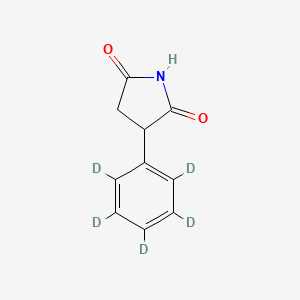
![[hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium](/img/structure/B12409966.png)

